molecular formula C18H22O B14479236 2-Benzyl-3-tert-butyl-4-methylphenol CAS No. 67595-01-1

2-Benzyl-3-tert-butyl-4-methylphenol

Cat. No.: B14479236
CAS No.: 67595-01-1
M. Wt: 254.4 g/mol
InChI Key: OPOOFHRGSJRJDP-UHFFFAOYSA-N
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Description

2-Benzyl-3-tert-butyl-4-methylphenol is a synthetic phenolic antioxidant (SPA) of significant interest in materials science and biological research. As a member of the tert -butyl phenol antioxidant class, its core function is to inhibit oxidative degradation by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby interrupting destructive chain reactions . The molecular structure, featuring a phenolic core stabilized by sterically hindering tert -butyl groups, is engineered for high efficacy in protecting various organic materials from environmental oxidative stress . This compound is primarily valued for its potential application as a stabilizer and protectant in a broad spectrum of consumer and industrial products. Research into analogous SPAs indicates probable utility in stabilizing polymers, plastics, rubber, adhesives, lubricants, and cosmetics, where it would enhance product shelf life and durability . The benzyl substituent may further influence its solubility and compatibility within specific polymer matrices or organic systems. Beyond industrial applications, tert -butyl phenols are also investigated for their biological activity. Some compounds in this class have demonstrated potential neuroprotective effects, the ability to mitigate oxidative stress in cellular models, and cytotoxicity towards certain cell lines, suggesting value in pharmacological and toxicological studies . The cytotoxicity of such phenols is often linked to their radical-scavenging activity and interaction with cellular pathways . Furthermore, specific analogs have been identified as potential endocrine disruptors or obesogens by activating nuclear receptors like PPARγ/RXRα, highlighting the importance of this compound for research in metabolic disease . Researchers utilize this compound as a standard or an intermediate in the synthesis of more complex antioxidant molecules and UV stabilizers. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67595-01-1

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2-benzyl-3-tert-butyl-4-methylphenol

InChI

InChI=1S/C18H22O/c1-13-10-11-16(19)15(17(13)18(2,3)4)12-14-8-6-5-7-9-14/h5-11,19H,12H2,1-4H3

InChI Key

OPOOFHRGSJRJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 3 Tert Butyl 4 Methylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Benzyl-3-tert-butyl-4-methylphenol, both ¹H and ¹³C NMR would be instrumental.

Expected ¹H NMR Spectral Features:

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is sensitive to hydrogen bonding and steric hindrance. In sterically hindered phenols, this peak is often broad and can appear in a wide range, typically between δ 4-8 ppm.

Aromatic Protons: The protons on the phenolic ring and the benzyl (B1604629) ring will appear in the aromatic region (δ 6.5-7.5 ppm). The substitution pattern on the phenolic ring would likely result in two singlets or an AB quartet, depending on the magnetic equivalence of the protons. The five protons of the benzyl group would exhibit complex multiplet patterns.

Methylene (B1212753) Protons (-CH₂-): The benzylic methylene protons are expected to appear as a singlet around δ 4.0 ppm.

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region of the spectrum (δ 1.2-1.5 ppm).

Methyl Proton (-CH₃): The methyl group on the phenolic ring would appear as a singlet around δ 2.2-2.4 ppm.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents and their positions on the phenolic ring.

Carbon Atom Expected Chemical Shift (ppm)
Phenolic C-OH150-160
Substituted Aromatic Carbons120-145
Benzyl Aromatic Carbons125-140
Methylene Carbon (-CH₂)30-40
Quaternary Carbon (-C(CH₃)₃)30-35
tert-Butyl Carbons (-C(CH₃)₃)29-32
Methyl Carbon (-CH₃)20-25

Note: The table above presents predicted chemical shift ranges based on known values for similar substituted phenols and are not experimental data for this compound.

Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable in determining the preferred spatial orientation of the benzyl group relative to the phenolic ring. Such studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have revealed preferences for either extended or semi-folded conformations depending on N-alkylation, highlighting the importance of steric and electronic factors in determining molecular shape.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Confirmation

No specific experimental FT-IR or Raman spectra for this compound have been found in the surveyed literature. However, the expected vibrational frequencies can be inferred from the known spectra of related substituted phenols.

Expected FT-IR Spectral Features:

The FT-IR spectrum is anticipated to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-O (Phenolic)Stretching1180-1260
C-H (Aromatic)Out-of-plane bending700-900

Note: This table is based on characteristic vibrational frequencies for functional groups found in similar phenolic compounds and does not represent experimental data for this compound.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. Due to the steric hindrance around the hydroxyl group, intermolecular hydrogen bonding may be suppressed, leading to a sharper O-H band at a higher frequency compared to less hindered phenols.

Expected Raman Spectral Features:

Raman spectroscopy would complement the FT-IR data, with strong signals expected for the non-polar bonds. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the Raman spectrum. The C-H stretching vibrations of the methyl and tert-butyl groups would also be observable.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

While no specific high-resolution mass spectrum for this compound has been published, the expected molecular formula is C₁₈H₂₂O, with a corresponding monoisotopic mass of approximately 254.1671 g/mol . HRMS would be able to confirm this elemental composition with high accuracy.

Expected Fragmentation Pathways:

The fragmentation of this compound in a mass spectrometer would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments.

Benzylic Cleavage: One of the most common fragmentation pathways for compounds containing a benzyl group is the cleavage of the benzylic C-C bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of such compounds. The other fragment would be the substituted phenol (B47542) radical cation.

Loss of a Methyl Group: Fragmentation of the tert-butyl group through the loss of a methyl radical (•CH₃) is another expected pathway. This would lead to a fragment ion with a mass 15 units less than the molecular ion.

Loss of Isobutene: The tert-butyl group can also be eliminated as a neutral isobutene molecule ((CH₃)₂C=CH₂), resulting in a fragment ion with a mass 56 units less than the molecular ion.

Phenolic Fragmentation: Phenols can undergo characteristic fragmentation, including the loss of CO and CHO• radicals from the aromatic ring, although these may be less prominent compared to the benzylic and tert-butyl fragmentations.

A hypothetical fragmentation scheme is presented below:

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Plausible Structure of Fragment Ion
254•C₇H₇163[HOC₆H₂(CH₃)(C(CH₃)₃)]⁺•
254•CH₃239[HOC₆H₂(CH₃)(C(CH₃)₂CH₂)]⁺
254C₄H₈198[HOC₆H₃(CH₃)(CH₂C₆H₅)]⁺•
254•H253[OC₆H₂(CH₃)(C(CH₃)₃)(CH₂C₆H₅)]⁺

Note: This table represents a theoretical fragmentation pattern and is not based on experimental data for this compound.

Electronic Spectroscopy (UV-Vis, EPR) for Conjugation and Radical Species Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, provides insights into the electronic structure and potential radical-forming capabilities of this compound.

UV-Visible Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol. The electronic transitions would be primarily π → π* transitions within the aromatic rings. The presence of the alkyl and benzyl substituents would likely cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. The typical absorption for phenols occurs in the range of 270-280 nm. A second, stronger absorption band is expected at shorter wavelengths, around 220 nm. The exact positions and intensities of these bands would be influenced by the solvent polarity.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a highly sensitive technique for the detection and characterization of radical species. Phenolic compounds, particularly sterically hindered ones, are known to act as antioxidants by scavenging free radicals to form stable phenoxyl radicals.

Upon oxidation, this compound would form a phenoxyl radical. The EPR spectrum of this radical would provide information about the delocalization of the unpaired electron over the aromatic ring. The hyperfine coupling of the unpaired electron with the magnetic nuclei (protons) in the molecule would give rise to a characteristic splitting pattern in the EPR spectrum. Studies on similar compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have shown that the resulting phenoxyl radicals are relatively stable due to steric protection from the bulky ortho substituents and delocalization of the radical onto the aromatic ring.

X-ray Diffraction for Solid-State Molecular Structure Determination

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Should a crystal structure be determined, it would be expected to reveal the effects of steric crowding on the molecular geometry. The C-C-C bond angles within the tert-butyl group would likely be distorted from the ideal tetrahedral angle of 109.5°. The orientation of the benzyl group with respect to the plane of the phenol ring would be of particular interest, as it would be influenced by a balance of steric repulsion and potential weak intramolecular interactions. Furthermore, the crystal packing would reveal the nature and extent of any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group or π-π stacking of the aromatic rings.

Iv. Reaction Mechanisms and Kinetics of 2 Benzyl 3 Tert Butyl 4 Methylphenol and Analogs

Oxidative Reaction Mechanisms of Sterically Hindered Phenols

Sterically hindered phenols are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. vinatiorganics.com This process involves the donation of the phenolic hydrogen atom to a radical species, thereby neutralizing it and preventing it from engaging in further detrimental reactions. The remarkable stability of the resulting phenoxyl radicals is attributed to both resonance stabilization and the steric protection afforded by bulky ortho substituents. researchgate.net

The oxidation of these phenols can proceed through various pathways, including hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET). nih.gov The specific mechanism is often influenced by the nature of the oxidizing agent, the solvent, and the substitution pattern of the phenol (B47542) itself. nih.gov

The initial step in the oxidation of a phenol is typically a one-electron transfer, leading to the formation of a phenoxy radical. hku.hkwikipedia.org This radical is a key intermediate that can undergo several subsequent reactions, such as radical-radical coupling, disproportionation, or further oxidation. hku.hkwikipedia.org

The oxidation of phenols can follow two primary mechanistic pathways: a stepwise process involving electron transfer followed by proton transfer (ET-PT), or a concerted proton-coupled electron transfer (CPET) where the electron and proton are transferred in a single kinetic step. nih.gov In many cases, the concerted pathway is favored, particularly when the phenol is involved in hydrogen bonding. nih.gov For instance, the oxidation of 2,4,6-tri-tert-butylphenol (B181104) in aqueous media has been shown to proceed via a concerted mechanism where the proton is directly released to a water molecule.

The formation of the phenoxyl radical from a neutral phenol can occur via direct hydrogen atom transfer (HAT) or through a proton-coupled electron transfer (PCET) process. nih.gov In the HAT mechanism, a homolytic cleavage of the O-H bond occurs. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in the antioxidant action of phenols. The rate of this reaction is a critical determinant of the antioxidant's efficiency. The kinetics of HAT from phenols to various radicals have been extensively studied. cmu.edu For example, the rate constants for the reaction of primary alkyl radicals with a range of substituted phenols have been measured, providing insights into how different substituents affect the reaction rate. cmu.edu

Kinetic studies have demonstrated that the rate-limiting step in the oxidation of many substituted phenols is indeed the hydrogen atom transfer. acs.orgnih.gov This is often evidenced by significant deuterium (B1214612) kinetic isotope effects (KIE), where replacing the phenolic hydrogen with deuterium leads to a notable decrease in the reaction rate. acs.org For instance, a primary KIE of 11 was observed in the oxidation of a deuterium-labeled 2,6-di-tert-butylphenol (B90309) derivative. acs.org

The solvent can also play a crucial role in HAT kinetics. Hydrogen-bonding acceptor solvents can form complexes with the phenol, which can significantly reduce the rate of hydrogen transfer. acs.org

The nature and position of substituents on the phenolic ring have a profound impact on the rates and selectivity of oxidative reactions. Electron-donating groups (EDGs) such as alkyl and methoxy (B1213986) groups generally increase the rate of oxidation. mdpi.comrsc.org They enhance the electron density on the aromatic ring, which facilitates electrophilic attack and stabilizes the resulting phenoxyl radical. mdpi.comresearchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro and carboxyl groups decrease the reaction rate by reducing the electron density of the ring. mdpi.comresearchgate.net

The position of the substituent is also critical. Ortho and para substituents have a more pronounced effect on reactivity compared to meta substituents, due to their direct involvement in resonance stabilization of the phenoxyl radical. vanderbilt.edu Steric hindrance from bulky ortho substituents, such as the tert-butyl groups in 2-benzyl-3-tert-butyl-4-methylphenol, plays a dual role. While it can hinder the approach of reactants to the hydroxyl group, it also significantly stabilizes the resulting phenoxyl radical, preventing rapid dimerization or other secondary reactions. vinatiorganics.comrsc.org

The following table summarizes the effect of various substituents on the degradation rate of phenols in ozonation, illustrating the principles discussed.

PhenolSubstituentEffectDegradation Rate Order (Single Component)
p-cresol (B1678582)-CH3Electron-donating1
p-chlorophenol-ClElectron-withdrawing2
Phenol-HReference3
Data derived from a study on the ozonation of substituted phenols. rsc.orgrsc.org

Acid-Base Chemistry and Tautomerism in Highly Substituted Phenols

Phenols can theoretically exhibit keto-enol tautomerism, where the phenolic (enol) form is in equilibrium with a keto tautomer (cyclohexadienone). quora.comdoubtnut.com However, for most simple phenols, the equilibrium lies heavily towards the aromatic enol form due to the significant stabilization energy of the aromatic ring. quora.comyoutube.com The equilibrium constant for the enolization of phenol is extremely small, indicating that only a minuscule fraction exists as the keto form at any given time. quora.com While substituents can influence this equilibrium, the enol form remains overwhelmingly favored for most substituted phenols. benthamdirect.comresearchgate.net

Electrophilic Aromatic Substitution Pathways in Benzyl-Substituted Phenols

The hydroxyl group of a phenol is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. mlsu.ac.inbyjus.com This is due to the ability of the hydroxyl group to donate electron density to the aromatic ring, thereby stabilizing the intermediate arenium ion. byjus.com Consequently, phenols readily undergo reactions such as halogenation, nitration, and sulfonation, often under milder conditions than benzene (B151609) itself. mlsu.ac.inbyjus.com

In benzyl-substituted phenols like this compound, the benzyl (B1604629) group itself can also influence the substitution pattern. The bulky nature of the substituents already present on the ring will sterically hinder certain positions, directing incoming electrophiles to the less hindered sites. wikipedia.org For instance, in Friedel-Crafts alkylation of p-cresol, the incoming electrophile is directed to the position ortho to the hydroxyl group. libretexts.org

The high reactivity of phenols can sometimes lead to polysubstitution, especially in halogenation reactions with bromine water. byjus.comlibretexts.org To control the reaction and achieve monosubstitution, less polar solvents and lower temperatures are often employed. mlsu.ac.in

Computational and Experimental Kinetic Studies

Both computational and experimental methods are invaluable for elucidating the reaction mechanisms and kinetics of sterically hindered phenols. Computational studies, often employing density functional theory (DFT), can provide detailed information on reaction pathways, transition state structures, and activation energies. acs.orgnih.govnih.gov These theoretical approaches have been successfully used to study the antioxidant properties of phenols by calculating parameters such as bond dissociation enthalpies (BDEs). nih.gov

Experimentally, kinetic studies are performed using various techniques to measure reaction rates and determine rate constants. cmu.edursc.org For example, stopped-flow and laser flash photolysis techniques can be used to study the kinetics of fast reactions involving radical intermediates. Electrochemical methods, such as cyclic voltammetry, are also employed to investigate the redox properties and electron transfer mechanisms of phenols. pnas.orgmdpi.com Kinetic models have been developed to describe the behavior of hindered phenols as stabilizers in polymers, showing good agreement with experimental data on the effects of concentration and temperature. ensam.euresearchgate.net

The table below presents experimental second-order rate constants for the reaction of various para-substituted 2,6-di-tert-butylphenols with a cupric-superoxo complex, highlighting the influence of the para-substituent on the reaction kinetics.

para-Substituent (X)k2 (M⁻¹s⁻¹)
OMe6.4 x 10⁻¹
OEt5.3 x 10⁻¹
Me4.2 x 10⁻²
Et3.5 x 10⁻²
tBu2.5 x 10⁻²
H1.8 x 10⁻²
Ph1.5 x 10⁻²
Data from a study on the oxidation of substituted phenols by a cupric-superoxo complex. acs.org

Determination of Rate Constants and Activation Parameters

The reactivity of phenolic antioxidants is often quantified by the rate constant (k) of their reaction with free radicals. For sterically hindered phenols, a common reaction studied is the transfer of a hydrogen atom from the hydroxyl group to a peroxy radical.

Kinetic studies on analogs like 2,6-di-tert-butyl-4-substituted phenols have shown that the reaction rates are first-order in both the phenol and the radical concentration. cdnsciencepub.com The Arrhenius equation, k = A * exp(-Ea / RT), is fundamental in determining the activation parameters, where A is the pre-exponential factor and Ea is the activation energy.

For the reaction of tert-butylperoxy radicals with various 2,6-di-tert-butyl-4-substituted phenols, pre-exponential factors have been found to be in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ and activation energies between 0.5 and 1.0 kcal/mol. cdnsciencepub.com These low activation parameters are attributed to the formation of a hydrogen-bonded complex between the peroxy radical and the phenol, which facilitates the hydrogen atom transfer. cdnsciencepub.com

The steric hindrance provided by the bulky tert-butyl groups ortho to the hydroxyl group significantly influences the reaction kinetics. Adding two ortho tert-butyl substituents to phenol decreases the entropy of activation for the H-atom transfer to a peroxy radical by about 13 e.u. and the enthalpy of activation by approximately 4 kcal/mol. cdnsciencepub.com

The Gibbs free energy of activation (ΔG≠) is another important parameter for evaluating the kinetic hydrogen-donating ability of phenols. Studies on a range of phenols have shown that ΔG≠ values can vary significantly depending on the substitution pattern. For instance, in acetonitrile (B52724) at 298 K, the ΔG≠ values for various phenols ranged from 6.34 kcal/mol to 19.97 kcal/mol. nih.gov A larger ΔG≠ value indicates a weaker kinetic hydrogen-donating ability. nih.gov

Table 1: Illustrative Activation Parameters for Reactions of Phenolic Analogs

Phenolic CompoundReacting RadicalPre-exponential Factor (A) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)
2,6-di-tert-butyl-4-methylphenoltert-Butylperoxy10⁴ - 10⁵0.5 - 1.0
2,4,6-tri-tert-butylphenolTetralylperoxy~10⁴0
Phenoltert-Butylperoxy2 x 10⁴ - 2 x 10⁷1 - 5

Note: This table provides representative data for analogous compounds to illustrate the range of activation parameters observed in sterically hindered phenols.

Solvent and pH Effects on Phenol Reactivity

The reactivity of phenolic compounds, including this compound, can be significantly influenced by the surrounding solvent and the pH of the medium. These factors can alter the reaction rates by affecting the stability of the reactants, transition states, and products.

Solvent Effects:

The solvent can influence the kinetics of hydrogen atom transfer reactions from phenols in several ways. The ability of the solvent to form hydrogen bonds with the phenolic hydroxyl group can affect the O-H bond dissociation enthalpy (BDE). Solvents that are strong hydrogen bond acceptors can stabilize the phenol, thereby increasing the energy required to break the O-H bond and slowing down the reaction rate.

pH Effects:

The pH of the medium is a critical factor, particularly in aqueous or protic environments. The acidity of the phenolic proton means that phenols can exist in equilibrium with their corresponding phenoxide ions. The phenoxide ion is a much more potent electron donor than the neutral phenol, and therefore, it can react with radicals at a much faster rate.

The pKa of the phenol determines the position of this equilibrium at a given pH. For sterically hindered phenols, the pKa value is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as alkyl groups, tend to increase the pKa, making the phenol less acidic. Conversely, electron-withdrawing groups decrease the pKa.

V. Theoretical and Computational Investigations of 2 Benzyl 3 Tert Butyl 4 Methylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized molecular geometry and electronic structure of molecules. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electrons within the molecule.

For substituted phenols, DFT calculations using functionals like B3LYP are commonly employed to achieve a balance between computational cost and accuracy. nih.govnih.gov While specific computational studies on 2-Benzyl-3-tert-butyl-4-methylphenol are not widely available in the reviewed literature, the principles from studies on analogous compounds can be applied. For instance, the geometry of the phenol (B47542) ring will be largely planar, with the substituents (benzyl, tert-butyl, and methyl groups) oriented to minimize steric hindrance. The bulky tert-butyl group ortho to the hydroxyl and meta to the benzyl (B1604629) group, along with the benzyl group itself, creates a sterically crowded environment around the phenolic hydroxyl group.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, reflecting its potential as an electron donor. The LUMO, conversely, would likely be distributed over the aromatic rings.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Structurally Related Substituted Phenol

ParameterValue (eV)
EHOMO-0.26751
ELUMO-0.18094
HOMO-LUMO Gap (ΔE)0.08657
Electronegativity (χ)0.224225
Chemical Hardness (η)0.043285
Global Electrophilicity Index (ω)0.5808

Note: The data presented in this table is for a structurally related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, as specific data for this compound was not available in the reviewed literature. nih.gov The values serve as an illustrative example of the parameters derived from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. nih.gov

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it susceptible to nucleophilic attack. The aromatic rings will show regions of negative potential above and below the plane of the ring, characteristic of π-electron systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

Due to the presence of the flexible benzyl group, this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or interact with other species.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. Understanding these interactions is important for predicting the molecule's behavior in different environments.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Substituted Phenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. jst.go.jp These models are widely used in drug discovery and environmental science to predict the activity or properties of new compounds.

For substituted phenols, QSAR/QSPR models have been developed to predict a wide range of activities, including antioxidant capacity, toxicity, and environmental fate. jst.go.jp These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

In the context of this compound, QSAR models could be developed to correlate its structural features with its chemical reactivity, such as its ability to scavenge free radicals. Key structural descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as dipole moment and orbital energies.

Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (log P) is a common descriptor for hydrophobicity.

By establishing a correlation between these descriptors and the observed reactivity of a series of related phenols, a predictive QSAR model can be built.

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. The Hammett equation, log(k/k0) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k0) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

The substituent constant, σ, is a measure of the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects.

For this compound, the electronic effects of the benzyl, tert-butyl, and methyl groups influence its reactivity. The methyl and tert-butyl groups are electron-donating through induction and hyperconjugation, which increases the electron density on the aromatic ring and enhances its reactivity towards electrophiles. The benzyl group can have both inductive and resonance effects.

Table 2: Hammett Substituent Constants (σ) for Substituents on the Phenol Ring

Substituentσmetaσpara
-CH3 (Methyl)-0.07-0.17
-C(CH3)3 (tert-Butyl)-0.10-0.20
-CH2C6H5 (Benzyl)-0.05-0.08

Note: The Hammett constants can vary slightly depending on the specific reaction and conditions.

The application of Hammett analysis to reactions involving this compound would provide quantitative insights into how the electronic nature of its substituents governs its chemical behavior.

Theoretical Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational means is a cornerstone of modern chemical research, offering a way to complement and interpret experimental data. Methods such as Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost in studying substituted phenols. torvergata.itresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard approach for predicting both ¹H and ¹³C NMR spectra. modgraph.co.uknih.govresearchgate.net For a molecule like this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts would help in assigning the signals observed in an experimental spectrum, particularly for the distinct protons and carbons of the benzyl, tert-butyl, and methyl groups, as well as the substituted aromatic ring. The accuracy of these predictions is often enhanced by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. modgraph.co.uknih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy is used to predict the vibrational frequencies of a molecule. Following a geometry optimization, a frequency calculation is performed to determine the energies of the normal modes of vibration. For this compound, this would provide predicted frequencies for key functional groups, such as the O-H stretching of the phenolic hydroxyl group, C-H stretching vibrations of the aromatic rings and alkyl substituents, and the C=C stretching modes of the phenyl rings. These theoretical spectra are crucial for interpreting experimental IR data and understanding how the molecular structure and substituent groups influence the vibrational modes. modgraph.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of organic molecules. These calculations can identify the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved, such as π→π* transitions within the aromatic systems of the molecule. For substituted phenols, TD-DFT has been shown to successfully reproduce the spectral shifts caused by different substituent groups. researchgate.net

While no specific data tables for this compound can be presented due to a lack of published research, the methodologies described are standard practice and would be directly applicable to generate such predictive data.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to probe experimentally. For sterically hindered phenols like this compound, these studies are particularly relevant to understanding their function as antioxidants. rsc.orgnih.govvinatiorganics.comsemanticscholar.org

Antioxidant Mechanisms: The primary antioxidant activity of phenolic compounds involves the scavenging of free radicals. Computational studies typically investigate two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical. A key parameter calculated to assess this pathway is the Bond Dissociation Enthalpy (BDE) of the O-H bond. nih.govacs.orgacs.org A lower BDE indicates a greater ease of hydrogen donation and typically correlates with higher antioxidant activity. Quantum chemical methods, particularly DFT, are used to calculate the energies of the parent phenol, the resulting phenoxyl radical, and a hydrogen atom to determine the BDE. acs.org

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the phenol to the radical, forming a radical cation. The feasibility of this mechanism is often evaluated by calculating the Ionization Potential (IP) of the phenol.

For this compound, computational modeling could determine its O-H BDE and IP, providing a theoretical assessment of its potential antioxidant efficacy and predicting the dominant radical-scavenging mechanism. nih.govacs.org

Transition State Analysis: To understand the kinetics of a reaction, such as the HAT process, computational chemists locate the transition state (TS) structure on the potential energy surface. The transition state is a first-order saddle point connecting the reactants and products. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) of the reaction can be determined. This allows for the calculation of theoretical reaction rate constants. nih.govacs.org DFT calculations are well-suited for optimizing the geometries of transition states and performing frequency calculations to confirm their nature (i.e., the presence of a single imaginary frequency). researchgate.netmdpi.comresearchgate.netpku.edu.cn

Although specific computational studies detailing the reaction pathways and transition states for this compound have not been identified in the literature, the established computational protocols for other hindered phenols provide a clear roadmap for how such investigations would be conducted. rsc.orgvinatiorganics.com These studies would offer fundamental insights into the molecule's reactivity and its function as an antioxidant.

Vi. Derivatization and Functionalization Strategies for 2 Benzyl 3 Tert Butyl 4 Methylphenol

Chemical Modification of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a prime target for chemical modification due to its reactivity. Etherification and esterification are common strategies to alter the compound's polarity, solubility, and antioxidant mechanism.

Etherification: This process involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR). For sterically hindered phenols like 2-benzyl-3-tert-butyl-4-methylphenol, traditional methods like the Williamson ether synthesis can be challenging. However, advanced catalytic systems have been developed to overcome these limitations. For example, palladium-catalyzed decarboxylative etherification using aryl benzyl (B1604629) carbonates provides a neutral-condition pathway to form benzyl ethers. organic-chemistry.org Another approach involves the direct nucleophilic substitution of benzyl methyl carbonates with phenols in the presence of a palladium catalyst. organic-chemistry.org These methods are highly selective for phenols and proceed efficiently without the need for harsh bases. organic-chemistry.org

Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This modification is often employed to create prodrugs or to modulate the compound's lipophilicity. The synthesis of phenolic esters can be achieved by reacting the phenol (B47542) with an acylating agent. For instance, hindered phenols can be reacted with methyl acrylate (B77674) in the presence of an alkali metal catalyst to produce methyl ester derivatives in high yields with minimal by-products. google.com

Below is a table summarizing common methods for the modification of phenolic hydroxyl groups.

Reaction Type Reagents Catalyst/Conditions Product Key Features
Etherification Aryl Benzyl CarbonatesPd(η³-C₃H₅)Cp / DPEphosAryl Benzyl EtherNeutral conditions, volatile byproducts. organic-chemistry.org
Etherification Benzyl Methyl CarbonatePd(η³-C₃H₅)Cp / DPEphosAryl Benzyl EtherDirect benzylation, avoids pre-synthesis of carbonates. organic-chemistry.org
Etherification Alkyl/Alkenyl CarboxylatesAlkali Metal Carboxylate SaltsAlkyl/Alkenyl Phenyl EtherGeneral process for a range of phenols. google.com
Esterification Methyl AcrylateAlkali Metal Catalyst (e.g., Potassium tert-butoxide)Methyl Ester of PhenolHigh yield for hindered phenols, enhanced reaction rate with solubilizing agents. google.com

Functionalization and Modification of the Benzyl Moiety

The benzyl group offers another avenue for derivatization, primarily at the benzylic C-H bonds of the methylene (B1212753) bridge. The enhanced reactivity of this position is due to the stabilization of the resulting radical, cation, or anion by the adjacent aromatic ring. wikipedia.org

Key functionalization strategies include:

Oxidation : The benzylic methylene group can be oxidized to a carbonyl group (ketone). Reagents such as chromium trioxide complexed with 3,5-dimethylpyrazole (B48361) or 2-iodoxybenzoic acid (IBX) in DMSO are effective for this selective transformation. wikipedia.org More aggressive oxidation using potassium permanganate (B83412) or concentrated nitric acid would cleave the benzyl group to form a carboxylic acid. wikipedia.org

Halogenation : Free-radical halogenation, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position. wikipedia.org This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Introduction of Additional Substituents on the Aromatic Ring System

Introducing new substituents onto the aromatic ring of this compound requires consideration of the directing effects of the existing groups. The hydroxyl, tert-butyl, methyl, and benzyl groups are all ortho-, para-directing activators for electrophilic aromatic substitution. msu.edu However, the steric hindrance imposed by the bulky tert-butyl and benzyl groups at positions 2 and 3 will significantly influence the regioselectivity of incoming electrophiles.

The most likely position for substitution would be C6 (ortho to the hydroxyl group), which is the most sterically accessible site. The C5 position is heavily shielded by the adjacent tert-butyl and methyl groups.

Potential reactions include:

Further Alkylation : Friedel-Crafts alkylation could introduce another alkyl group, likely at the C6 position. For instance, benzylation of p-cresol (B1678582) with benzyl alcohol can yield dibenzylated products. google.com The tert-butylation of phenols is a common industrial reaction, and under certain conditions, poly-alkylation can occur. researchgate.netresearchgate.net

Nitration : Using reagents like nitric acid in sulfuric acid could introduce a nitro group, again, likely at the most accessible position on the ring. msu.edu

The precise outcome of these reactions would depend heavily on the specific reaction conditions and the interplay between electronic and steric effects. msu.eduresearchgate.net

Chemo- and Regioselective Functionalization Approaches

Achieving high selectivity in the functionalization of a complex molecule like this compound is a significant challenge. Modern synthetic chemistry employs transition-metal catalysis to direct reactions to specific C-H bonds, a strategy that is both atom-economical and efficient. nih.gov

The phenolic hydroxyl group can act as an intrinsic directing group, guiding catalysts to functionalize the C-H bonds at the ortho positions. nih.gov While the C2 position is blocked, the C6 position remains available.

Palladium-Catalyzed C-H Functionalization : Palladium catalysts have been successfully used for the regioselective C-H bond allylic alkylation of electron-rich phenols with 1,3-dienes. acs.orgnih.gov This approach demonstrates high precision for the ortho C-H bond.

Iron-Catalyzed C-H Functionalization : Iron porphyrin complexes can catalyze the ortho C-H bond functionalization of phenols with diazoesters, offering another route to introduce new functional groups with high regioselectivity. researchgate.net

Brønsted Acid Catalysis : Brønsted acids can catalyze the ortho-selective aminomethylation of free phenols, a process where the selectivity is attributed to the interaction between the acid and the phenolic hydroxyl group. nih.gov

The table below highlights some advanced catalytic methods for regioselective functionalization.

Catalyst System Reagents Target Position Reaction Type Reference
Palladium / Diphosphine Ligand1,3-Dienesortho C-HAllylic Alkylation acs.org, nih.gov
Iron PorphyrinDiazoestersortho C-HCarbene Insertion researchgate.net
Brønsted Acid (CF₃COOH)N,O-acetalsortho C-HAminomethylation nih.gov

These strategies offer powerful tools for the precise modification of the aromatic ring, enabling the synthesis of highly complex phenolic derivatives.

Design of Ligands from Substituted Phenols for Coordination Chemistry

Substituted phenols are excellent precursors for designing ligands for metal complexes. The phenolic oxygen is a hard donor, suitable for coordinating with a variety of metal ions. The steric and electronic properties of the ligand can be precisely tuned by modifying the substituents on the phenol ring.

For this compound, derivatization can introduce additional coordinating atoms to create multidentate ligands. A common strategy involves introducing an imine group ortho to the hydroxyl group (at the C6 position) via a reaction sequence of formylation followed by condensation with a primary amine. This yields a Schiff base ligand, which can act as a bidentate chelator, binding to a metal center through the phenolic oxygen and the imine nitrogen.

The design of such ligands is a cornerstone of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net The bulky tert-butyl and benzyl groups in ligands derived from this compound would create a specific steric pocket around the coordinated metal ion, potentially influencing its reactivity, stability, and catalytic selectivity. tandfonline.comrsc.org The synthesis of coordination compounds often involves the reaction of a metal salt with the designed ligand in a suitable solvent. nih.gov

Vii. Advanced Analytical Methodologies for 2 Benzyl 3 Tert Butyl 4 Methylphenol Detection and Quantification

Chromatographic Techniques (HPLC, GC, UPLC) for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds, providing powerful separation of the target analyte from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent techniques.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of phenolic antioxidants. For 2-Benzyl-3-tert-butyl-4-methylphenol, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase composition for similar phenolic compounds is a gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and an acetate (B1210297) buffer. researchgate.net Detection is often achieved using a UV-Vis detector set at the wavelength of maximum absorbance for the phenolic chromophore, such as 277 nm or 280 nm. nih.govebi.ac.uk

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The method typically employs a capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5). epa.gov A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.govgoogle.com For certain phenolic compounds, derivatization may be used to increase volatility and improve peak shape, though it may not be necessary for this specific molecule. epa.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. lcms.cz By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. lcms.cz This enhanced separation power is particularly advantageous when analyzing this compound in complex matrices where numerous interfering compounds may be present. The principles of separation and detection are analogous to HPLC but with significantly improved performance.

Table 1: Representative Chromatographic Conditions for Analysis of Related Phenolic Compounds

Parameter HPLC GC
Column C18 (Reversed-Phase) DB-5 or HP-50+ (Capillary) researchgate.net
Mobile Phase / Carrier Gas Acetonitrile/Water nih.gov Helium or Nitrogen
Detector UV-Vis (e.g., 280 nm) ebi.ac.uk Flame Ionization (FID) or Mass Spectrometry (MS) nih.govnih.gov

| Typical Application | Quantification in liquid samples (e.g., fuels, extracts) researchgate.net | Analysis of volatile compounds in air or derivatized samples nih.gov |

Electrochemical Methods (Voltammetry) for Redox Behavior Analysis

Electrochemical methods, particularly voltammetry, are well-suited for studying the redox behavior of phenolic compounds due to the electroactive nature of the hydroxyl group. The sterically hindered phenolic structure of this compound can be readily oxidized at a suitable electrode surface.

Cyclic Voltammetry (CV) is a fundamental technique used to probe the oxidation and reduction processes of a substance. nih.gov When analyzing this compound, a cyclic voltammogram would reveal its oxidation potential. This potential is influenced by the electron-donating methyl group and the bulky tert-butyl and benzyl (B1604629) groups surrounding the hydroxyl moiety, which affect the stability of the resulting phenoxyl radical. nih.gov By applying a varying potential to a working electrode (e.g., glassy carbon or platinum) in a solution containing the analyte, a characteristic wave shape is produced that provides information on the electrochemical reversibility and electron transfer kinetics. nih.govnih.gov

Differential Pulse Voltammetry (DPV) is a more sensitive technique used for quantitative analysis. abechem.com DPV offers improved signal-to-noise ratios compared to CV by minimizing the background charging current, resulting in well-defined peaks whose height is directly proportional to the analyte's concentration. nih.gov This method could be developed for the precise quantification of this compound in various samples, with detection limits often reaching the parts-per-million (ppm) or lower range.

Table 2: Comparative Oxidation Potentials for Hindered Phenols (Illustrative)

Compound Oxidation Potential (Epa vs. reference) Technique
2,6-di-tert-butyl-4-methylphenol (BHT) ~0.6-0.8 V Cyclic Voltammetry nih.gov
2-tert-butyl-4-methoxyphenol (BHA) Lower than BHT Differential Pulse Voltammetry
tert-butylhydroquinone (TBHQ) Lower than BHA Differential Pulse Voltammetry

Note: Potentials are highly dependent on experimental conditions (solvent, supporting electrolyte, electrode material, pH).

Spectrophotometric Approaches for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of compounds that absorb light in the UV-Vis range. The substituted phenol (B47542) structure of this compound contains a benzene (B151609) ring, which acts as a chromophore.

The basis for quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform the analysis, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified, and a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at this wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The various substituents on the phenol ring influence the exact position of the λmax.

Table 3: Typical UV Absorption Maxima for Phenolic Structures

Compound Typical λmax (in Ethanol/Methanol)
Phenol ~270 nm
p-Cresol (B1678582) (4-methylphenol) ~278 nm

Sample Preparation and Interference Mitigation Strategies for Complex Matrices

The successful analysis of this compound in complex matrices such as environmental samples, consumer products, or biological fluids requires effective sample preparation to isolate the analyte and remove interfering substances.

Liquid-Liquid Extraction (LLE) is a conventional method for extracting phenolic compounds from aqueous samples. The sample pH can be adjusted to ensure the phenol is in its non-ionized form, enhancing its partitioning into an immiscible organic solvent like ethyl acetate, hexane, or a mixture thereof. nih.gov

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are commonly used. The sample is passed through the cartridge, where the analyte is retained on the solid sorbent. Interfering polar compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. For air sampling, specialized sorbent tubes (e.g., Tenax GC) can be used to trap volatile compounds, which are then thermally desorbed for GC analysis. nih.gov

Interference Mitigation is critical for accurate quantification. In chromatographic methods, interferences can be managed by optimizing the separation conditions (e.g., mobile phase gradient in HPLC, temperature program in GC) to achieve baseline resolution between the analyte and matrix components. In spectrophotometry, matrix components that absorb at the same wavelength as the analyte will cause positive interference. In such cases, extensive sample cleanup using techniques like SPE is essential. For electrochemical analysis, other electroactive species in the sample can interfere. This can be mitigated by careful selection of the working potential and pH, or by using modified electrodes that exhibit selectivity toward the target analyte.

Table 4: Sample Preparation Techniques for Phenolic Antioxidants in Various Matrices

Technique Matrix Type Principle
Liquid-Liquid Extraction (LLE) Aqueous samples (e.g., water, biological fluids) Partitioning of the analyte into an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE) Aqueous and organic solutions Adsorption of the analyte onto a solid sorbent, followed by selective elution.
Ultrasonic Extraction Solid samples (e.g., plastics, food) Use of high-frequency sound waves to accelerate solvent extraction. researchgate.net

Q & A

Basic Question: What are the recommended methodologies for synthesizing 2-Benzyl-3-tert-butyl-4-methylphenol with high purity, and how can potential byproducts be minimized?

Methodological Answer:
Synthesis of this compound typically involves Friedel-Crafts alkylation or benzylation of a phenolic precursor under controlled conditions. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃ or FeCl₃) to optimize regioselectivity and reduce side reactions like over-alkylation .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal degradation of tert-butyl groups, which can lead to tert-butylphenol derivatives as impurities .
  • Purification : Employ column chromatography or recrystallization with non-polar solvents (e.g., hexane) to isolate the target compound. GC-MS or HPLC-UV can verify purity (>98%) and identify byproducts such as unreacted precursors or di-alkylated isomers .

Advanced Question: How can computational modeling be integrated with experimental data to predict the stability of this compound under oxidative conditions?

Methodological Answer:

  • DFT Calculations : Use density functional theory (DFT) to model the compound’s electron density distribution, identifying susceptible sites (e.g., the benzyl group) for oxidative degradation .
  • Experimental Validation : Perform accelerated aging studies under controlled oxygen exposure (e.g., 40°C, 75% relative humidity) and track degradation products via LC-QTOF-MS. Compare experimental degradation pathways with computational predictions to refine the model .
  • Contradiction Analysis : If discrepancies arise (e.g., unexpected degradation intermediates), re-evaluate solvent effects or intermolecular interactions in the computational framework .

Basic Question: What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., tert-butyl at position 3) and detect steric hindrance effects via coupling constants .
  • FT-IR Spectroscopy : Identify phenolic O-H stretching (3200–3600 cm⁻¹) and alkyl C-H vibrations (2850–2960 cm⁻¹) to verify functional groups .
  • X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding, which influence solubility and stability .

Advanced Question: How can factorial design optimize reaction conditions for scaling up this compound synthesis while maintaining yield and purity?

Methodological Answer:

  • Factor Selection : Test variables like catalyst concentration (0.5–2.0 mol%), reaction time (2–8 hours), and solvent polarity (toluene vs. dichloromethane) using a 2³ factorial design .
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 1.2 mol% catalyst, 5 hours, toluene) that maximize yield (>85%) and minimize impurities .
  • Validation : Replicate the optimized conditions in a pilot-scale reactor (10 L) and compare outcomes with small-scale results to assess scalability .

Basic Question: What are the key stability challenges for this compound in long-term storage, and how can they be mitigated?

Methodological Answer:

  • Light Sensitivity : Store in amber glass under inert gas (N₂ or Ar) to prevent photooxidation of the benzyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of tert-butyl ethers, which can form phenolic byproducts .
  • Thermal Stability : DSC analysis can determine decomposition thresholds (>120°C); avoid prolonged exposure to temperatures above 60°C .

Advanced Question: How do surface interactions (e.g., adsorption on indoor materials) influence the environmental persistence of this compound?

Methodological Answer:

  • Microscopic Studies : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to quantify adsorption on common indoor surfaces (e.g., PVC, glass). Higher adsorption on hydrophobic surfaces correlates with reduced airborne persistence .
  • Environmental Chamber Experiments : Simulate indoor conditions (25°C, 50% RH) and measure half-life using GC-MS. Compare results with computational models (e.g., COMSOL) to predict long-term behavior .
  • Contradiction Resolution : If experimental half-lives diverge from models, re-examine assumptions about surface roughness or catalytic effects .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. The compound’s LD50 (oral, rat) is >2000 mg/kg, but chronic exposure risks require caution .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., benzyl chloride) .
  • Waste Management : Neutralize phenolic waste with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental release .

Advanced Question: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in environmental or biological systems?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce ¹³C at the benzyl carbon via Grignard reactions with ¹³C-labeled benzyl chloride. Confirm incorporation via NMR .
  • Tracer Studies : Administer labeled compound to microbial cultures or soil microcosms. Track isotopic distribution in metabolites (e.g., hydroxylated derivatives) using LC-MS/MS .
  • Data Interpretation : Compare degradation rates between labeled and unlabeled compounds to distinguish biotic vs. abiotic pathways .

Basic Question: What orthogonal analytical methods are recommended for validating the identity of this compound in complex matrices?

Methodological Answer:

  • Chromatographic Pairing : Combine HPLC-UV (λ = 280 nm) with GC-MS (EI mode) to cross-verify retention times and fragmentation patterns .
  • Spectroscopic Cross-Check : Match NMR chemical shifts (e.g., δ 1.3 ppm for tert-butyl) with FT-IR functional group data .
  • Mass Accuracy : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Question: How can mechanistic studies resolve contradictions in reported antioxidant activity data for this compound?

Methodological Answer:

  • Radical Scavenging Assays : Compare DPPH and ABTS results under standardized conditions (pH 7.4, 25°C). Discrepancies may arise from solvent polarity affecting radical stability .
  • Electrochemical Analysis : Use cyclic voltammetry to measure oxidation potentials. Lower potentials correlate with higher antioxidant efficacy but may conflict with cell-based assays due to bioavailability differences .
  • Theoretical Alignment : Reconcile experimental data with computational predictions (e.g., HOMO/LUMO gaps) to refine structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.